n6-(n-Threonylcarbonyl)adenosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

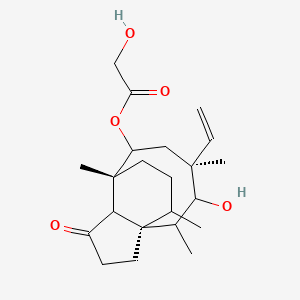

N6-(N-Threonylcarbonyl)adenosine is a modified nucleoside that is commonly found in transfer ribonucleic acid (tRNA). It plays a crucial role in the proper functioning of tRNA, which is essential for protein synthesis in cells. The compound has a molecular formula of C15H20N6O8 and a molecular weight of 412.35 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N6-(N-Threonylcarbonyl)adenosine involves the esterification of adenosine with threonine. One method includes the use of 4-bromomethyl-7-methoxy-2-oxo-2H-benzopyran (BMB) under mild conditions in the presence of quaternary n-butylammonium cations, which enhances the reactivity of the carboxyl group of threonine . Another method involves the condensation of the carboxyl group with amines such as aniline, glycine ethyl ester, and ethylenediamine in the presence of a water-soluble carbodiimide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and its presence in biological systems. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

N6-(N-Threonylcarbonyl)adenosine undergoes various chemical reactions, including esterification and condensation reactions. It can be esterified by agents like BMB under mild conditions . The carboxyl group can also be modified with amines to form amides .

Common Reagents and Conditions

Esterification: 4-bromomethyl-7-methoxy-2-oxo-2H-benzopyran (BMB), quaternary n-butylammonium cations.

Condensation: Aniline, glycine ethyl ester, ethylenediamine, water-soluble carbodiimide.

Major Products

Esterification: Fluorescent products identified by UV, fluorescence, and PMR spectra.

Condensation: Respective amides confirmed by UV and PMR spectra.

Applications De Recherche Scientifique

N6-(N-Threonylcarbonyl)adenosine is primarily used in scientific research to study the role of modified nucleosides in tRNA and their impact on protein synthesis. It is also used as a reference material in neurology research, particularly in studies related to stroke, Huntington’s disease, Parkinson’s disease, and sleep disorders . Additionally, it serves as a tool for understanding codon discrimination by tRNA and the effects of nucleoside modifications on genetic translation .

Mécanisme D'action

The mechanism of action of N6-(N-Threonylcarbonyl)adenosine involves its incorporation into tRNA, where it plays a role in the proper decoding of genetic information during protein synthesis. The modification of adenosine at the N6 position with a threonylcarbonyl group enhances the stability and functionality of tRNA, ensuring accurate translation of codons into amino acids . The molecular targets include the ribosome and various enzymes involved in tRNA modification and protein synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

N6-(N-Isopentenyl)adenosine: Another modified nucleoside found in tRNA, involved in the regulation of protein synthesis.

N6-Methyladenosine: A common modification in messenger RNA (mRNA) that affects RNA stability and translation efficiency.

Uniqueness

N6-(N-Threonylcarbonyl)adenosine is unique due to its specific role in tRNA modification and its impact on the accuracy of protein synthesis. Unlike other modified nucleosides, it specifically enhances the stability and functionality of tRNA, making it crucial for proper genetic translation .

Propriétés

Formule moléculaire |

C15H19N6NaO8 |

|---|---|

Poids moléculaire |

434.34 g/mol |

Nom IUPAC |

sodium;2-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoate |

InChI |

InChI=1S/C15H20N6O8.Na/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13;/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28);/q;+1/p-1 |

Clé InChI |

QTKCRQTYFQSYOE-UHFFFAOYSA-M |

SMILES canonique |

CC(C(C(=O)[O-])NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[4-({[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]carbamoyl}amino)phenyl]amino}quinazolin-6-Yl)-4-(Dimethylamino)butanamide](/img/structure/B14802662.png)

![(4S,5S)-2-[3,5-bis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole](/img/structure/B14802664.png)

![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14802669.png)

![ethyl 4-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}benzoate](/img/structure/B14802678.png)

![Benzonitrile, 2-amino-5-[(tetrahydro-3-furanyl)oxy]-](/img/structure/B14802701.png)

![2-[(2,4-Dihydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14802714.png)